6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1352625-29-6
VCID: VC5909155
InChI: InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
SMILES: C1=CC2=C(C=NN2C=C1F)C(=O)O
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.138

6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS No.: 1352625-29-6

Cat. No.: VC5909155

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.138

* For research use only. Not for human or veterinary use.

6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid - 1352625-29-6

Specification

CAS No. 1352625-29-6
Molecular Formula C8H5FN2O2
Molecular Weight 180.138
IUPAC Name 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
Standard InChI Key LAFWAUGVIAONPN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NN2C=C1F)C(=O)O

Introduction

Chemical Identification and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid . Alternative designations include:

  • 6-Fluoro-1H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6-fluoro-

  • CAS Registry Numbers: 1352625-29-6 (parent compound) and 1352625-27-4 (ethyl ester derivative) .

Molecular and Structural descriptors

The compound’s SMILES notation is \text{C1=CC2=C(C=NN2C=C1F)C(=O)O, and its InChIKey is LAFWAUGVIAONPN-UHFFFAOYSA-N . These identifiers confirm the connectivity of the fluorine atom on the pyridine ring and the carboxylic acid group on the pyrazole moiety.

Chemical and Physical Properties

Molecular Formula and Weight

The molecular formula C8H5FN2O2\text{C}_8\text{H}_5\text{FN}_2\text{O}_2 corresponds to a molar mass of 180.14 g/mol, as computed by PubChem .

Physicochemical Parameters

PropertyValueSource
Density1.53±0.1g/cm31.53 \pm 0.1 \, \text{g/cm}^3
Predicted pKa1.06±0.41-1.06 \pm 0.41
Melting/Boiling PointsNot reported

The low pKa suggests strong acidity, likely due to the electron-withdrawing effects of the fluorine atom and the aromatic system stabilizing the deprotonated carboxylate form.

Spectral Data

While explicit spectral data (e.g., NMR, IR) are absent in available sources, the structural descriptors imply characteristic absorption bands for carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹), aromatic C–F (1100–1000 cm⁻¹), and conjugated C=O (1700–1680 cm⁻¹).

Synthesis and Production

Direct Synthesis Routes

Ethyl ester+NaOH6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate+EtOH\text{Ethyl ester} + \text{NaOH} \rightarrow \text{6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate} + \text{EtOH}

Key Intermediates

  • Pyridinium, 1-amino-3-fluoro-, inner salt: A precursor in the synthesis of the ethyl ester .

  • Ethyl propiolate: Reacts with the pyridinium salt to form the pyrazolopyridine core .

Structural and Electronic Features

Bicyclic Framework

The pyrazolo[1,5-a]pyridine system consists of a fused pyrazole and pyridine ring. The fluorine atom at position 6 and the carboxylic acid at position 3 introduce steric and electronic perturbations that influence reactivity and intermolecular interactions.

Tautomerism and Aromaticity

The pyrazole ring exhibits tautomerism, with the NH group potentially shifting between nitrogen atoms. Fluorine’s electronegativity enhances the electron-deficient nature of the pyridine ring, affecting π-stacking and hydrogen-bonding capabilities.

CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas
SupplierPurityPackagingPrice (USD)Updated
AK Scientific97%250 mg$2902021-12-16
Ambeed97%250 mg$3182021-12-16
Crysdot97%250 mg$2962021-12-16

Prices reflect the compound’s niche applications and synthesis complexity .

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